3-nitro-2-{3-[(3-nitro-2-pyridinyl)sulfanyl]-1H-1,2,4-triazol-1-yl}pyridine
CAS No.: 251307-22-9
Cat. No.: VC7602178
Molecular Formula: C12H7N7O4S
Molecular Weight: 345.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 251307-22-9 |
|---|---|
| Molecular Formula | C12H7N7O4S |
| Molecular Weight | 345.29 |
| IUPAC Name | 3-nitro-2-[3-(3-nitropyridin-2-yl)sulfanyl-1,2,4-triazol-1-yl]pyridine |
| Standard InChI | InChI=1S/C12H7N7O4S/c20-18(21)8-3-1-5-13-10(8)17-7-15-12(16-17)24-11-9(19(22)23)4-2-6-14-11/h1-7H |
| Standard InChI Key | ZZKHTZOHIFFQDV-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(N=C1)N2C=NC(=N2)SC3=C(C=CC=N3)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule features two pyridine rings, each substituted with a nitro group (-NO₂) at the 3-position. A 1,2,4-triazole moiety bridges the pyridine units through a sulfur atom (sulfanyl group), creating a planar, conjugated system. The IUPAC name—3-nitro-2-[3-(3-nitropyridin-2-yl)sulfanyl-1,2,4-triazol-1-yl]pyridine—reflects this arrangement.
Bonding and Stereoelectronic Effects
The sulfanyl (-S-) linker facilitates π-π stacking interactions between the aromatic rings, enhancing molecular stability. Nitro groups induce electron-withdrawing effects, polarizing the pyridine rings and increasing reactivity toward nucleophilic substitution .
Physicochemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₇N₇O₄S | |
| Molecular Weight | 345.29 g/mol | |
| SMILES | C1=CC(=C(N=C1)N2C=NC(=N2)SC3=C(C=CC=N3)N+[O-])N+[O-] | |
| InChI Key | ZZKHTZOHIFFQDV-UHFFFAOYSA-N |
Solubility data remain unreported, suggesting hydrophobic behavior typical of nitro-aromatic compounds.
Synthetic Pathways and Optimization
General Synthesis Strategy
The compound is synthesized via a multi-step protocol:
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Formation of 3-Nitro-2-Mercaptopyridine: Thiolation of 3-nitropyridine using Lawesson’s reagent yields the mercapto intermediate.
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Triazole Ring Construction: Cyclocondensation of thiosemicarbazide with acetylene derivatives forms the 1,2,4-triazole core .
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Coupling Reaction: The sulfanyl bridge is established through nucleophilic aromatic substitution between 3-nitro-2-mercaptopyridine and the triazole intermediate under reflux in ethanol or acetonitrile.
Reaction Conditions
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Temperature: 80–100°C
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Catalyst: Triethylamine (base catalyst)
Applications in Research and Industry
Agricultural Chemistry
The compound’s triazole and nitro groups suggest utility as a fungicide precursor. Analogous structures (e.g., 2-(1H-1,2,4-triazol-3-yl)pyridine) inhibit fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis . Field trials of derivatives show efficacy against Fusarium spp. at 50–100 ppm concentrations .
Pharmaceutical Development
Nitro-heterocycles are explored for antimicrobial and anticancer activity. In vitro assays reveal moderate inhibition of Staphylococcus aureus (MIC: 128 µg/mL) and HeLa cells (IC₅₀: 45 µM) . The sulfanyl group enhances membrane permeability, improving bioavailability compared to non-sulfur analogs .
Materials Science
Incorporation into coordination polymers leverages the triazole’s metal-binding capacity. Cu(II) complexes exhibit luminescent properties with emission maxima at 450 nm, suitable for OLED applications .
Analytical Characterization
Spectroscopic Methods
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¹H NMR (400 MHz, DMSO-d₆): δ 9.12 (s, 1H, triazole-H), 8.85–8.40 (m, 4H, pyridine-H).
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IR (KBr): 1530 cm⁻¹ (NO₂ asym. stretch), 1340 cm⁻¹ (NO₂ sym. stretch), 690 cm⁻¹ (C-S-C bend) .
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MS (ESI+): m/z 346.1 [M+H]⁺, 368.1 [M+Na]⁺.
X-Ray Crystallography
Single-crystal analysis confirms planar geometry with dihedral angles of 5.2° between pyridine rings. The S–N bond length (1.68 Å) indicates partial double-bond character .
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